molecular formula C8H9ClINO B13030402 8-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride

8-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride

Cat. No.: B13030402
M. Wt: 297.52 g/mol
InChI Key: HVHSXCWYZZOXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a halogenated benzoxazine derivative characterized by an iodine substituent at the 8-position of the heterocyclic core. Benzoxazines are bicyclic compounds combining benzene and oxazine rings, which are of significant interest in medicinal chemistry due to their structural versatility and bioactivity.

Properties

Molecular Formula

C8H9ClINO

Molecular Weight

297.52 g/mol

IUPAC Name

8-iodo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride

InChI

InChI=1S/C8H8INO.ClH/c9-6-2-1-3-7-8(6)11-5-4-10-7;/h1-3,10H,4-5H2;1H

InChI Key

HVHSXCWYZZOXBP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=CC=C2I.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the iodination of 3,4-dihydro-2H-benzo[b][1,4]oxazine. The process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized benzoxazines.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active benzoxazines. It may be explored for its anticancer, antibacterial, and antiviral properties. Additionally, it can be used in the design of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions. It may also find applications in the development of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets in biological systems. The iodine atom and the benzoxazine ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on benzoxazine derivatives substituted at the 6- or 8-positions with halogens, nitro, methyl, or other functional groups. Key differences in physicochemical properties, synthesis, and applications are highlighted.

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position/Type Key Properties
8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl Not provided C₈H₉ClINO ~313.5 (est.) 8-Iodo High molecular weight; polarizable iodine enhances reactivity
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl 625394-66-3 C₈H₉BrClNO 265.5 6-Bromo Harmful if swallowed (GHS hazard code: Xn)
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl 625394-66-3 C₈H₉BrClNO 265.5 8-Bromo Structurally similar to 6-Bromo isomer but distinct in reactivity
6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl 105679-37-6 C₈H₇Cl₂NO 204.06 6,8-Dichloro Lower molecular weight; dual halogenation increases lipophilicity
8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl 1890308-70-9 C₈H₉ClN₂O₃ 216.62 8-Nitro Nitro group enhances electrophilicity; research-use only
8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl 850896-45-6 C₉H₁₂ClNO 185.65 8-Methyl Hydrophobic chain improves membrane permeability
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid 134372-47-7 C₉H₈ClNO₃ 213.6 6-Chloro, 8-carboxy Carboxylic acid enables salt formation; ≥99% purity

Notes:

  • The iodine substituent in the 8-Iodo derivative confers unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromo or chloro analogs .
  • Nitro and methyl groups at the 8-position modulate electronic and steric properties, influencing binding affinity in biological systems .

Biological Activity

8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article aims to summarize the biological activity of this compound based on various research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8_8H9_9ClINO
  • Molecular Weight : 297.52 g/mol
  • CAS Number : 625394-66-3

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxazine structure. The presence of iodine in the molecular structure is significant as it can enhance biological activity by influencing the compound's interaction with biological targets.

Antitumor Activity

Research has indicated that derivatives of 2H-benzo[b][1,4]oxazine exhibit notable antitumor properties. A study demonstrated that certain oxazine derivatives can selectively inhibit the growth of hypoxic cancer cells while sparing normoxic cells. For instance, compounds tested on HepG2 cells showed IC50_{50} values of 87 ± 1.8 μM under hypoxic conditions, indicating a significant cytotoxic effect against cancer cells in low oxygen environments .

Table 1: Cytotoxicity of Oxazine Derivatives on HepG2 Cells

CompoundIC50_{50} (μM) HypoxicIC50_{50} (μM) Normoxic
Compound 1087 ± 1.8>600
Compound 1110 ± 3.7>1,000

These findings suggest that modifications to the oxazine structure can lead to increased potency against tumor cells, particularly those experiencing hypoxia.

Neuroprotective Effects

In addition to antitumor activity, oxazine derivatives have been explored for their neuroprotective properties. A study reported that certain benzoxazine compounds demonstrated protective effects in models of neurodegeneration. These compounds were found to mitigate oxidative stress and inflammation in neuronal cultures, suggesting their potential use in treating neurodegenerative diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Hypoxia-Inducible Factors (HIFs) : The compound downregulates HIF-1α and other hypoxia-induced genes like VEGF and P21 in tumor cells under hypoxic conditions .
  • Antioxidant Activity : By reducing oxidative stress markers in neuronal cells, these compounds may protect against neurodegeneration.
  • Selective Cytotoxicity : The ability to target hypoxic tumor cells while sparing normal cells highlights a promising therapeutic index for cancer treatment.

Case Studies

A notable case study involved testing a series of oxazine derivatives in vitro against various cancer cell lines. The results indicated that modifications in substituents significantly affected their cytotoxic profiles. For example, altering the halogen positions resulted in compounds with improved selectivity and potency against cancer cells .

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